Structural and Physicochemical Differentiation: 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl Substitution vs. 4-Methyl and 4-H Analogues
The target compound incorporates a 3-methoxy group on the central phenyl ring, distinguishing it from the 4-methyl analogue 1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea and the unsubstituted 4-(2-oxopyrrolidin-1-yl)phenyl variants [1]. This methoxy substituent increases hydrogen-bond acceptor count (6 vs. 5 for the 4-methyl analogue) and alters the computed logP (XLogP3-AA = 2.8) relative to less polar analogues [1][2]. In the pyrrolidinyl phenylurea CCR3 antagonist series, the position of the methoxy group on the phenyl ring was shown to directly impact tubulin association constant (Ka) and aqueous solubility, with the 2-methoxyphenyl ring identified as the primary site for tuning these parameters [3].
| Evidence Dimension | Hydrogen-bond acceptor count and computed lipophilicity |
|---|---|
| Target Compound Data | H-bond acceptors: 6; XLogP3-AA: 2.8; Molecular weight: 393.4 g/mol |
| Comparator Or Baseline | 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea: predicted H-bond acceptors: 5; lower polarity |
| Quantified Difference | Difference of +1 H-bond acceptor; altered polarity profile affects pharmacokinetic and target-binding properties per class SAR |
| Conditions | Computed physicochemical properties (PubChem 2025 release); SAR inference from pyrrolidinyl phenylurea CCR3 antagonist series |
Why This Matters
The distinct hydrogen-bonding and polarity profile of the 3-methoxy substitution directly influences solubility, permeability, and protein-binding characteristics, making this compound non-substitutable with simpler 4-methyl or unsubstituted phenyl analogues in any assay where these properties are relevant.
- [1] PubChem Compound Summary for CID 45504616. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 45504616, Computed Properties section. View Source
- [3] Nitta, A., et al. (2012). Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6876–6881. View Source
